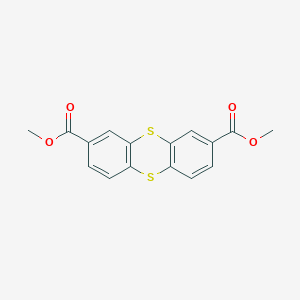![molecular formula C13H18O B14487661 1-[4-(2-Methylbutyl)phenyl]ethanone CAS No. 65134-00-1](/img/structure/B14487661.png)
1-[4-(2-Methylbutyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Methylbutyl)phenyl]ethanone is an organic compound with the molecular formula C13H18O It is a derivative of acetophenone, where the phenyl group is substituted with a 2-methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(2-Methylbutyl)phenyl]ethanone can be synthesized through Friedel-Crafts acylation. This involves the reaction of 4-(2-methylbutyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Methylbutyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or alkanes.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
1-[4-(2-Methylbutyl)phenyl]ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methylbutyl)phenyl]ethanone involves its interaction with specific molecular targets. It can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. The aromatic ring allows for resonance stabilization, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
1-[4-(1,1-Dimethylethyl)phenyl]ethanone: Similar structure but with a tert-butyl group instead of a 2-methylbutyl group.
1-[4-(1-Methyl-2-propenyl)phenyl]ethanone: Contains a propenyl group instead of a 2-methylbutyl group.
1-[4-(2-Phenylethyl)phenyl]ethanone: Features a phenylethyl group in place of the 2-methylbutyl group.
Uniqueness: 1-[4-(2-Methylbutyl)phenyl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
65134-00-1 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-[4-(2-methylbutyl)phenyl]ethanone |
InChI |
InChI=1S/C13H18O/c1-4-10(2)9-12-5-7-13(8-6-12)11(3)14/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
ITHIIFBKLUBIIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


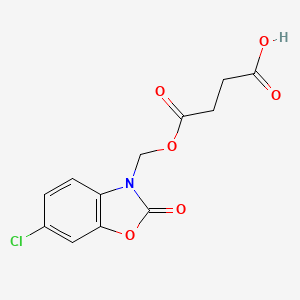
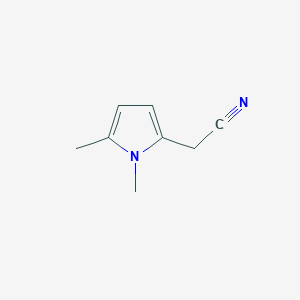
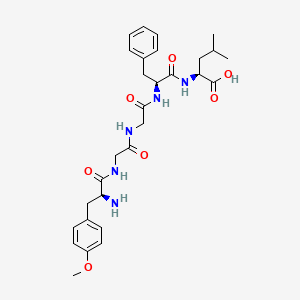
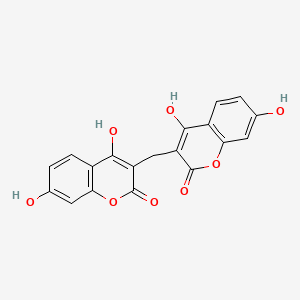
![Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B14487605.png)
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14487606.png)
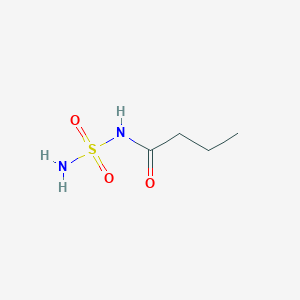
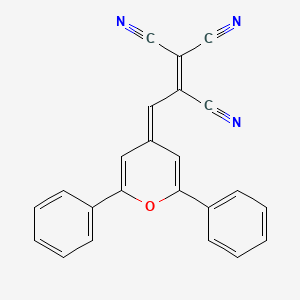
![(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene](/img/structure/B14487628.png)
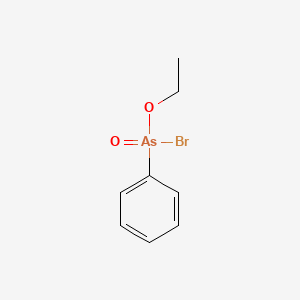
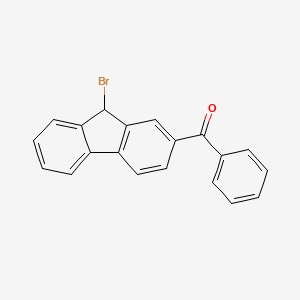
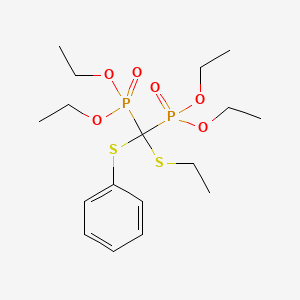
![1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane](/img/structure/B14487640.png)
